molecular formula C17H19N7O2S B12270826 2-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]oxy}-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine

2-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]oxy}-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine

Cat. No.: B12270826
M. Wt: 385.4 g/mol
InChI Key: DTYCWMBJJRPZOG-UHFFFAOYSA-N
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Description

2-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]oxy}-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]oxy}-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine typically involves multiple steps, including the formation of the thiadiazole, piperidine, pyrazole, and pyrimidine rings. The process often begins with the preparation of the 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride, which is then reacted with piperidine to form the piperidin-4-yl derivative. This intermediate is further reacted with 5-(1-methyl-1H-pyrazol-4-yl)pyrimidine under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of advanced catalysts can be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]oxy}-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

2-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]oxy}-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]oxy}-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-1,2,3-thiadiazole-5-carboxylic acid derivatives: These compounds share the thiadiazole core and exhibit similar biological activities.

    1,2,4-triazole derivatives: These compounds have a similar heterocyclic structure and are known for their antimicrobial and antifungal properties.

    Imidazole derivatives: These compounds are widely studied for their broad range of biological activities, including antibacterial and anticancer properties.

Uniqueness

2-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]oxy}-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine is unique due to its specific combination of heterocyclic rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C17H19N7O2S

Molecular Weight

385.4 g/mol

IUPAC Name

[4-[5-(1-methylpyrazol-4-yl)pyrimidin-2-yl]oxypiperidin-1-yl]-(4-methylthiadiazol-5-yl)methanone

InChI

InChI=1S/C17H19N7O2S/c1-11-15(27-22-21-11)16(25)24-5-3-14(4-6-24)26-17-18-7-12(8-19-17)13-9-20-23(2)10-13/h7-10,14H,3-6H2,1-2H3

InChI Key

DTYCWMBJJRPZOG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SN=N1)C(=O)N2CCC(CC2)OC3=NC=C(C=N3)C4=CN(N=C4)C

Origin of Product

United States

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